molecular formula C15H22N2O B11967737 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- CAS No. 60464-89-3

1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-

Cat. No.: B11967737
CAS No.: 60464-89-3
M. Wt: 246.35 g/mol
InChI Key: VYXHSNOWIZJENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a piperidine ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- typically involves the reaction of piperidine with an appropriate carboxylic acid derivative. The reaction conditions often include the use of a base to facilitate the formation of the amide bond. Common reagents used in the synthesis include piperidine, isobutylbenzene, and a carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]-
  • 1-Piperidinecarboxamide,4-(5-methyl-1H-benzimidazol-2-yl)-N-[4-(1-methylethyl)phenyl]
  • 1-Piperidinecarboxamide,4-(5-chloro-1H-benzimidazol-2-yl)-N-[4-(1-methylethyl)phenyl]

Uniqueness

1-Piperidinecarboxamide, N-[4-(1-methylethyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

60464-89-3

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C15H22N2O/c1-12(2)13-6-8-14(9-7-13)16-15(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3,(H,16,18)

InChI Key

VYXHSNOWIZJENX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.